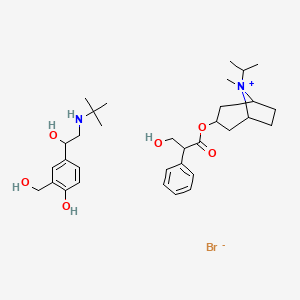
Duovent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Duovent is a combination medication consisting of ipratropium bromide and fenoterol hydrobromide. It is primarily used as a bronchodilator to relieve bronchospasm associated with chronic obstructive pulmonary disease (COPD) and asthma . Ipratropium bromide is an anticholinergic agent, while fenoterol hydrobromide is a beta2-adrenergic agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ipratropium Bromide: Ipratropium bromide is synthesized from atropine through a series of chemical reactions.
Fenoterol Hydrobromide: Fenoterol hydrobromide is synthesized through the reaction of fenoterol with hydrobromic acid.
Industrial Production Methods
The industrial production of Duovent involves the large-scale synthesis of both ipratropium bromide and fenoterol hydrobromide, followed by their combination in specific ratios to form the final product. The production process ensures the purity and stability of the active ingredients .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Both ipratropium bromide and fenoterol hydrobromide can undergo oxidation reactions under certain conditions.
Reduction: These compounds are generally stable and do not undergo significant reduction reactions.
Substitution: Ipratropium bromide can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products Formed
Scientific Research Applications
Duovent has a wide range of applications in scientific research, particularly in the fields of medicine and pharmacology . Some of its key applications include:
Respiratory Research: This compound is extensively used in studies related to respiratory diseases such as asthma and COPD.
Pharmacokinetics: Research on the pharmacokinetics of this compound helps in understanding its absorption, distribution, metabolism, and excretion in the body.
Drug Interactions: Studies on the interactions of this compound with other medications provide insights into its safety and efficacy.
Mechanism of Action
Comparison with Similar Compounds
Duovent is often compared with other bronchodilator combinations such as Combivent and Berodual .
This compound’s unique combination of ipratropium bromide and fenoterol hydrobromide provides a synergistic effect, making it highly effective in managing bronchospasm .
Properties
CAS No. |
438627-66-8 |
|---|---|
Molecular Formula |
C33H51BrN2O6 |
Molecular Weight |
651.7 g/mol |
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C20H30NO3.C13H21NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;4-6,12,14-17H,7-8H2,1-3H3;1H/q+1;;/p-1 |
InChI Key |
FYTIZSKUAAWPPR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




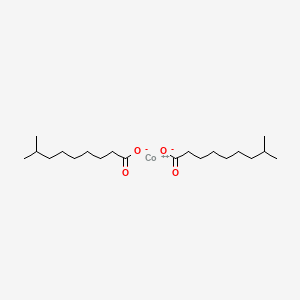

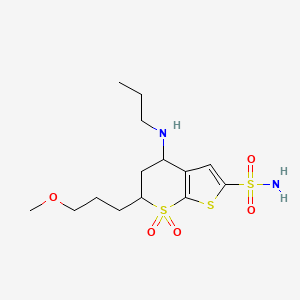
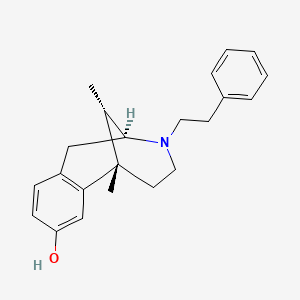
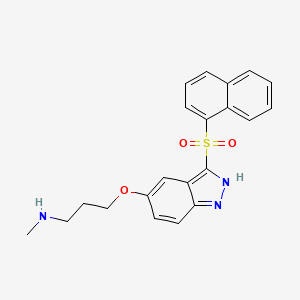

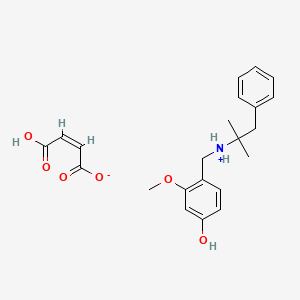

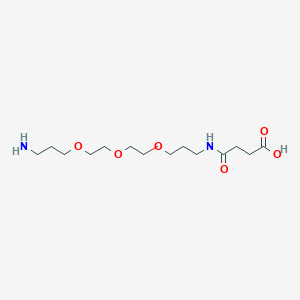
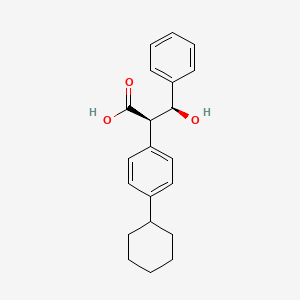

![N-(4-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12782590.png)
